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Compound of Interest

Compound Name: Somatostatin-14 (3-14)

Cat. No.: B10861807 Get Quote

This guide provides a detailed, data-driven comparison of the endogenous peptide

Somatostatin-14 (SST-14) and its synthetic analogue, octreotide. Designed for researchers,

scientists, and drug development professionals, this document outlines their key functional

differences, supported by experimental data and detailed methodologies for core assays.

Structural and Pharmacokinetic Differences
Somatostatin-14 is a naturally occurring 14-amino acid cyclic peptide that acts as a potent

inhibitor of a wide range of endocrine and exocrine secretions.[1] Its therapeutic utility is

severely limited by a very short plasma half-life of only 2-3 minutes due to rapid enzymatic

degradation.[2][3][4] Octreotide, a synthetic octapeptide analogue, was developed to overcome

this limitation.[2] By incorporating D-amino acids and reducing the ring size to the core

bioactive sequence, octreotide exhibits significantly enhanced stability and a much longer half-

life of approximately 90-120 minutes.[2][5]

Receptor Binding Affinity and Selectivity
The biological effects of both SST-14 and octreotide are mediated through a family of five G-

protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[2][6] A critical

functional distinction between the two lies in their binding affinity and selectivity for these

receptor subtypes.

Somatostatin-14 is a pan-somatostatin receptor agonist, binding with high, nanomolar affinity to

all five SSTR subtypes.[7][8] In contrast, octreotide is highly selective, demonstrating a strong
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preference for SSTR2, a moderate affinity for SSTR5, and significantly lower or negligible

affinity for SSTR1, SSTR3, and SSTR4.[2][7][9] This selectivity provides octreotide with a more

targeted pharmacological profile, which can be advantageous in achieving specific therapeutic

effects while minimizing potential side effects associated with activating other SSTR subtypes.

[2]

Table 1: Comparative Receptor Binding Affinities (IC50, nM)

Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5

Somatostatin-

14
2.3[2] 0.2[2] 1.4[2] 1.8[2] 0.9[2]

Octreotide >1000[2][9] 0.6[2][9] 34.5[2] >1000[2][9] 7.0[2]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a

biological response. Lower values indicate higher binding affinity. Data is compiled from

multiple sources and may vary based on experimental conditions.

Signaling Pathways
Upon binding to their respective SSTRs, both SST-14 and octreotide trigger a cascade of

intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-

proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels.[6][10]

Beyond cAMP inhibition, SSTR activation can modulate other key signaling pathways:

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Some studies have shown that

somatostatin analogues can inhibit the PI3K/Akt signaling pathway, which is crucial for cell

growth and survival.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of SSTRs can also

influence the MAPK/ERK pathway, often leading to anti-proliferative effects.[6][11]

Ion Channels: SSTR activation can modulate the activity of various ion channels, such as

inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, leading
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to cell hyperpolarization and inhibition of hormone secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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